molecular formula C23H21N3O3 B11021086 N-(2-hydroxyphenyl)-3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)propanamide

N-(2-hydroxyphenyl)-3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)propanamide

Cat. No.: B11021086
M. Wt: 387.4 g/mol
InChI Key: NPTHMEWTFXFWMY-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)propanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring, and a phenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)propanamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with benzaldehyde to form the quinazolinone core. This is followed by the introduction of the hydroxyphenyl and propanamide groups through various substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the quinazolinone core may produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Phenylpropanoids: Compounds with similar hydroxyphenyl and propanamide groups but different core structures.

Uniqueness

N-(2-hydroxyphenyl)-3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-3-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3-yl)propanamide

InChI

InChI=1S/C23H21N3O3/c27-20-13-7-6-12-19(20)24-21(28)14-15-26-22(16-8-2-1-3-9-16)25-18-11-5-4-10-17(18)23(26)29/h1-13,22,25,27H,14-15H2,(H,24,28)

InChI Key

NPTHMEWTFXFWMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CCC(=O)NC4=CC=CC=C4O

Origin of Product

United States

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